

Application Notes and Protocols for SR 43845: A Potent Renin Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 43845

Cat. No.: B1681100

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Introduction

SR 43845 is a potent inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, **SR 43845** effectively downregulates the production of angiotensin II, a key peptide hormone involved in vasoconstriction, aldosterone secretion, and sodium retention. This mechanism of action makes **SR 43845** a valuable tool for research in hypertension, cardiovascular disease, and renal pathologies. These application notes provide detailed protocols for the preparation and use of **SR 43845** in common research assays.

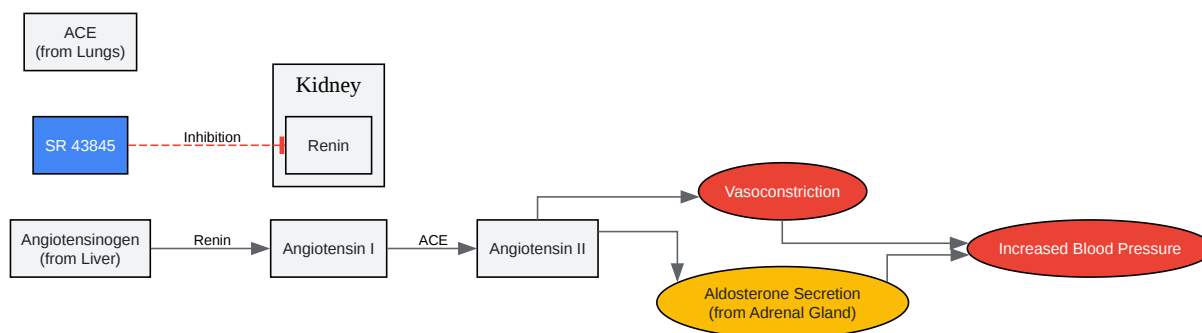
Chemical Properties and Storage

Property	Value	Reference
CAS Number	114037-60-4	N/A
Molecular Formula	C ₄₄ H ₆₄ N ₈ O ₈	N/A
Molecular Weight	833.04 g/mol	N/A
Solubility	Soluble in DMSO	[1]
Storage	Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.	[1]

Mechanism of Action: The Renin-Angiotensin System

SR 43845 exerts its effects by directly inhibiting renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) cascade. The RAS plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.

A simplified diagram of the Renin-Angiotensin System and the point of inhibition by **SR 43845** is presented below.



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Caption: The Renin-Angiotensin System and Inhibition by **SR 43845**.

Quantitative Data

The following table summarizes the available quantitative data for **SR 43845**.

Parameter	Value	Species	Assay Conditions	Reference
IC ₅₀	1 x 10 ⁻¹¹ mol/L	Human and Primate	Plasma Renin Activity Assay	N/A
In Vivo Dosage	0.33 - 200 µg/kg/min (infusion)	Cynomolgus Monkeys	Conscious, chronically instrumented, sodium-replete	N/A
In Vivo Effect	Dose-dependent decrease in blood pressure. 90% inhibition of Plasma Renin Activity (PRA) at 0.33 µg/kg/min.	Cynomolgus Monkeys	As above	N/A

Experimental Protocols

Preparation of **SR 43845** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **SR 43845** in DMSO.

Materials:

- **SR 43845** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile, amber microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

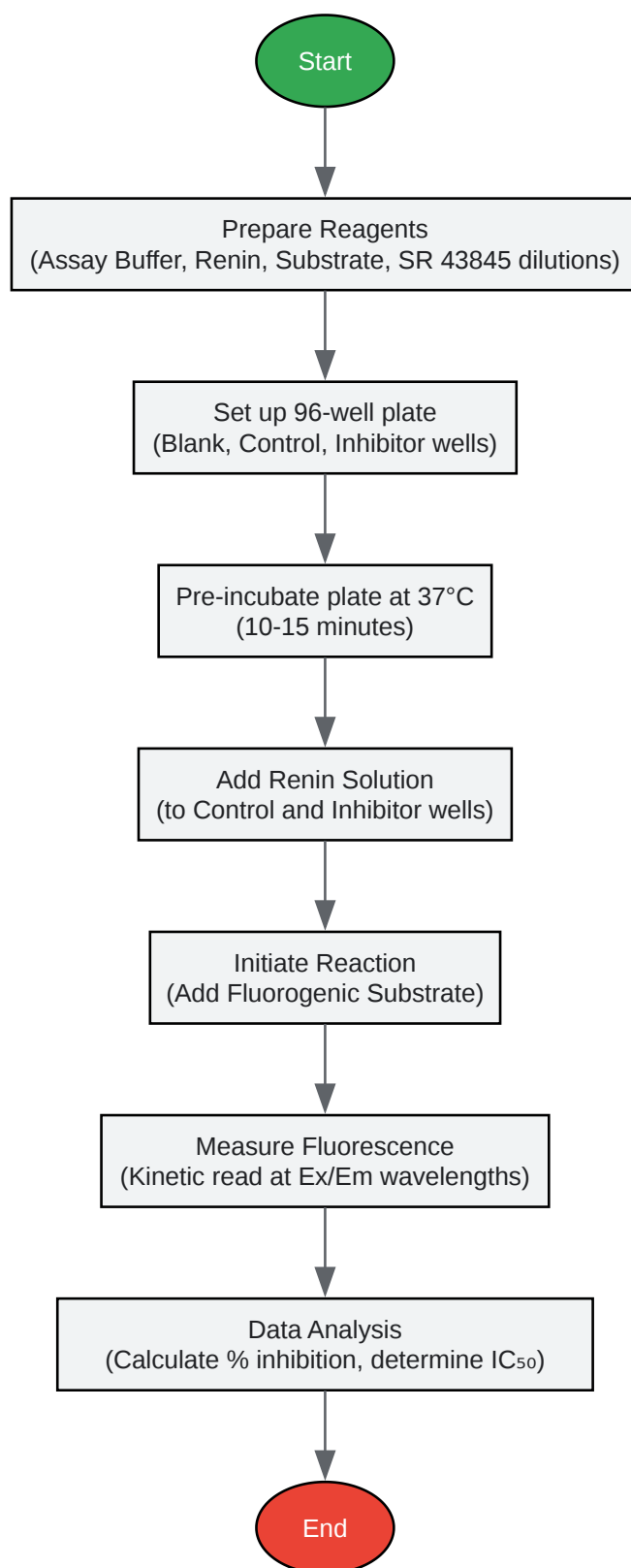
Procedure:

- Calculate the required mass of **SR 43845**:
 - Molecular Weight (MW) of **SR 43845** = 833.04 g/mol
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 833.04 \text{ g/mol} * 1 \text{ mL} = 0.00833 \text{ g} = 8.33 \text{ mg}$
- Dissolution:
 - Weigh out 8.33 mg of **SR 43845** powder and place it in a sterile, amber microcentrifuge tube.
 - Add 1 mL of anhydrous DMSO to the tube.
 - Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
 - If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.
- Aliquoting and Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
 - Store the aliquots at -20°C for long-term storage.

Note: Always use anhydrous DMSO to prevent degradation of the compound. Protect the stock solution from light.

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is adapted from generic renin inhibitor screening kits and can be used to determine the IC₅₀ of **SR 43845**. The assay is based on the cleavage of a fluorogenic renin substrate.



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Caption: Workflow for the In Vitro Renin Inhibition Assay.

Materials:

- **SR 43845** stock solution (10 mM in DMSO)
- Recombinant Human Renin
- Fluorogenic Renin Substrate (e.g., based on FRET)
- Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with kinetic and temperature control capabilities

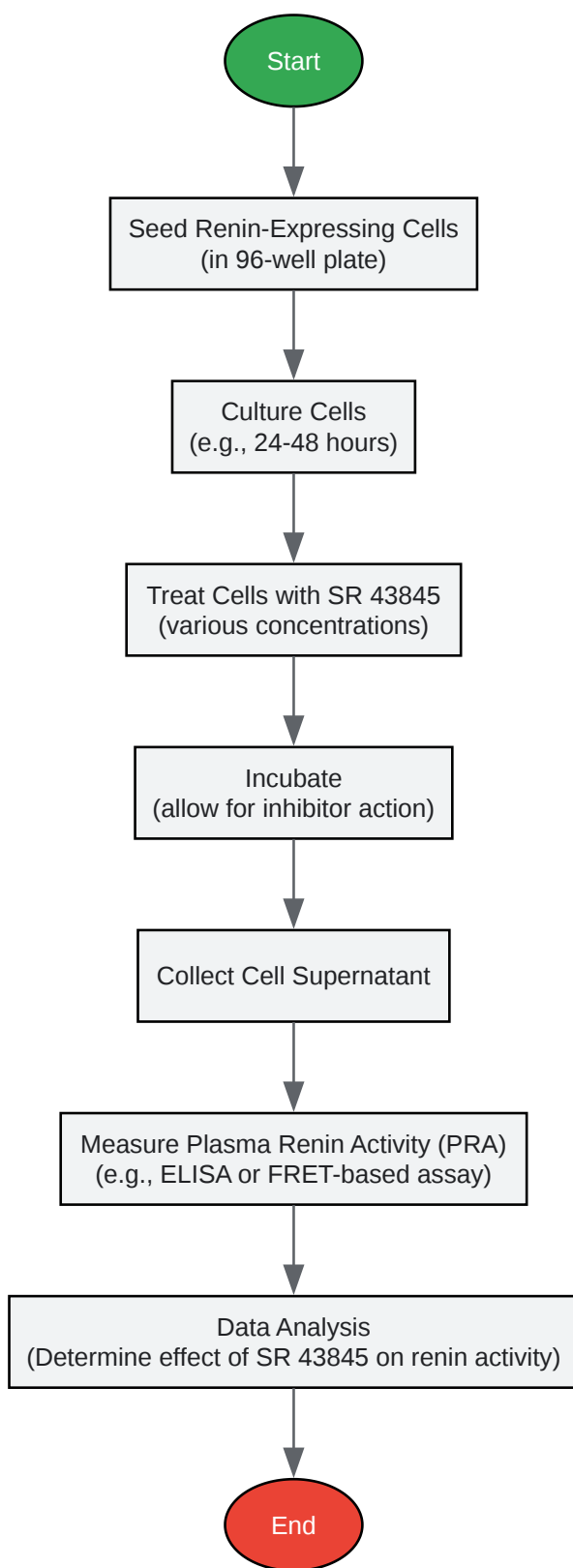
Procedure:

- Reagent Preparation:
 - **SR 43845** Working Solutions: Prepare serial dilutions of the 10 mM **SR 43845** stock solution in Renin Assay Buffer to obtain a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
 - Renin Solution: Dilute the recombinant human renin to the desired concentration in pre-warmed (37°C) Renin Assay Buffer.
 - Substrate Solution: Prepare the fluorogenic renin substrate according to the manufacturer's instructions and dilute it in Renin Assay Buffer.
- Assay Setup (in triplicate):
 - Blank wells: Add Renin Assay Buffer only.
 - Control (No Inhibitor) wells: Add Renin Solution and Renin Assay Buffer (with the same final DMSO concentration as the inhibitor wells).
 - Inhibitor wells: Add Renin Solution and the corresponding **SR 43845** working solution.
- Pre-incubation:

- Pre-incubate the plate at 37°C for 10-15 minutes to allow **SR 43845** to interact with the renin enzyme.
- Initiate Reaction:
 - Add the Fluorogenic Renin Substrate solution to all wells to start the enzymatic reaction.
- Kinetic Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
- Data Analysis:
 - Subtract the background fluorescence (from blank wells) from all readings.
 - Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
 - Calculate the percent inhibition for each **SR 43845** concentration relative to the control (no inhibitor) wells.
 - Plot the percent inhibition against the logarithm of the **SR 43845** concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell-Based Renin Activity Assay

This protocol provides a general framework for measuring the effect of **SR 43845** on renin activity in a cell-based system. This assay typically involves cells that secrete renin (e.g., juxtaglomerular cells) or cells engineered to express renin.



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Caption: Workflow for a Cell-Based Renin Activity Assay.

Materials:

- Renin-secreting cell line (e.g., As4.1 cells) or a suitable host cell line engineered to express renin.
- Appropriate cell culture medium and supplements.
- **SR 43845** stock solution (10 mM in DMSO).
- 96-well cell culture plates.
- Plasma Renin Activity (PRA) assay kit (e.g., ELISA-based).

Procedure:

- Cell Seeding:
 - Seed the renin-expressing cells into a 96-well cell culture plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
- Compound Treatment:
 - Prepare dilutions of **SR 43845** in cell culture medium from the 10 mM stock solution.
 - Remove the old medium from the cells and replace it with the medium containing different concentrations of **SR 43845**. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation:
 - Incubate the cells with **SR 43845** for a predetermined period (e.g., 1, 6, or 24 hours) to allow for inhibition of renin secretion and/or activity.
- Supernatant Collection:
 - After the incubation period, carefully collect the cell culture supernatant from each well.
- Measurement of Renin Activity:

- Measure the renin activity in the collected supernatants using a commercially available Plasma Renin Activity (PRA) assay kit (e.g., an ELISA that measures the generation of angiotensin I). Follow the manufacturer's protocol for the assay.
- Data Analysis:
 - Determine the renin activity for each treatment condition.
 - Calculate the percent inhibition of renin activity for each concentration of **SR 43845** compared to the vehicle control.
 - Plot the percent inhibition against the **SR 43845** concentration to determine the cellular EC_{50} .

Disclaimer

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References

- 1. resources.novusbio.com [resources.novusbio.com]
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